molecular formula C19H22N2O3 B6082726 4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide

4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide

Cat. No. B6082726
M. Wt: 326.4 g/mol
InChI Key: AEGJWEDIFNYMQN-UDWIEESQSA-N
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Description

4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide, also known as BH, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide exerts its biological effects through multiple mechanisms of action. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This compound also inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, thereby reducing inflammation. Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit a broad range of biochemical and physiological effects. Its antioxidant properties have been shown to protect against oxidative stress-induced damage to DNA, proteins, and lipids. This compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and enzymes. Its anticancer properties have been found to inhibit tumor growth and induce apoptosis in cancer cells. Furthermore, this compound has been shown to improve glucose metabolism and lipid profile in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. Its broad range of biological activities makes it suitable for studying various diseases and conditions. However, this compound also has some limitations. Its solubility in water is limited, which can affect its bioavailability and pharmacokinetics. Furthermore, its mechanism of action is not fully understood, which requires further investigation to fully elucidate its therapeutic potential.

Future Directions

There are several future directions for 4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide research. First, further studies are needed to fully understand its mechanism of action and identify its molecular targets. Second, its potential use as a radioprotective agent in cancer therapy should be further investigated. Third, its therapeutic potential in other diseases, such as cardiovascular disease and neurodegenerative diseases, should be explored. Fourth, the development of this compound analogs with improved solubility and bioavailability could enhance its therapeutic potential. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide can be synthesized through a multistep process that involves the condensation of 2,4-dihydroxybenzaldehyde and 4-tert-butylbenzohydrazide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form. This synthesis method has been optimized to yield this compound in high purity and yield, making it suitable for further scientific research.

Scientific Research Applications

4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine. Its antioxidant and anti-inflammatory properties have been found to be beneficial in the treatment of oxidative stress-related diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. This compound has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been studied for its potential use as a radioprotective agent in cancer therapy.

properties

IUPAC Name

4-tert-butyl-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-12(16-10-9-15(22)11-17(16)23)20-21-18(24)13-5-7-14(8-6-13)19(2,3)4/h5-11,22-23H,1-4H3,(H,21,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGJWEDIFNYMQN-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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